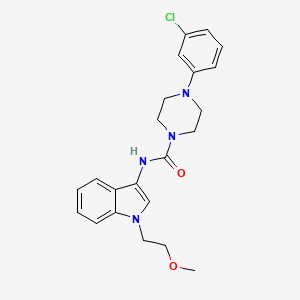

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, commonly known as TBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBN-1 is a member of the acrylonitrile class of compounds, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In

Aplicaciones Científicas De Investigación

Terpolymerization and Polymer Research

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, due to its unique structure, could potentially participate in terpolymerization processes, similar to other complex acrylonitrile derivatives. Terpolymerization involving acrylonitrile and other monomers has been extensively studied for the synthesis of polymers with specific properties. These polymers find applications in various fields, including materials science, medical devices, and filtration technologies. For instance, the terpolymerization process involving styrene, acrylonitrile, and another monomer, as reviewed by Srivastava et al. (2002), demonstrates the versatility of acrylonitrile derivatives in creating polymers with tailored properties for specific applications [Srivastava et al., 2002].

Bioactive Molecule Design

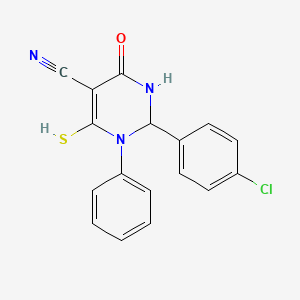

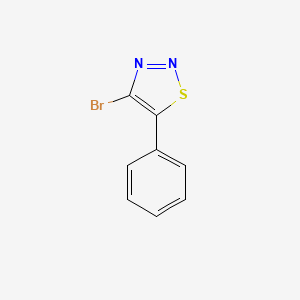

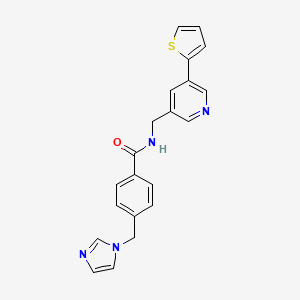

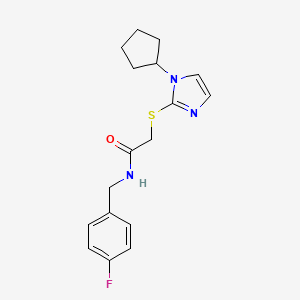

The structure of (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile suggests potential bioactivity, given the presence of furan and thiazole rings, which are common in bioactive molecules. Research on furanyl- or thienyl-substituted nucleobases and nucleosides highlights the significance of these motifs in medicinal chemistry, potentially offering insights into the design of new pharmaceuticals or bioactive materials [Ostrowski, 2022].

Organic Synthesis and Catalysis

Compounds with acrylonitrile motifs, similar to (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, often participate in organic synthesis reactions as precursors or intermediates. For instance, arylmethylidenefuranones and their reactions with nucleophiles, as reviewed by Kamneva et al. (2018), showcase the utility of acrylonitrile derivatives in synthesizing a diverse array of heterocyclic compounds, which are crucial in drug development and materials science [Kamneva et al., 2018].

Advanced Materials and Engineering Applications

The exploration of advanced materials, such as plastic scintillators for radiation detection, demonstrates the potential use of complex acrylonitrile derivatives in material science. Salimgareeva and Kolesov (2005) discuss the incorporation of various luminescent dyes into polymethyl methacrylate-based scintillators, an area where acrylonitrile derivatives could contribute to the development of new materials with enhanced properties [Salimgareeva & Kolesov, 2005].

Environmental and Safety Considerations

While exploring the applications of (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, it's crucial to consider environmental and safety aspects associated with the use of acrylonitrile derivatives. Research on the toxicology of related compounds, such as styrene and acrylonitrile, provides valuable insights into handling precautions, environmental impact, and health considerations that must be addressed during the development and application of these chemicals [Bond Ja, 1989].

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-20(2,3)16-8-6-14(7-9-16)11-15(12-21)19-22-17(13-24-19)18-5-4-10-23-18/h4-11,13H,1-3H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYGBDMEUXVET-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)